

# Application Notes and Protocols for the NMR Spectroscopic Analysis of Butacetin

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## Compound of Interest

Compound Name:	Butacetin
CAS No.:	2109-73-1
Cat. No.:	B1208508

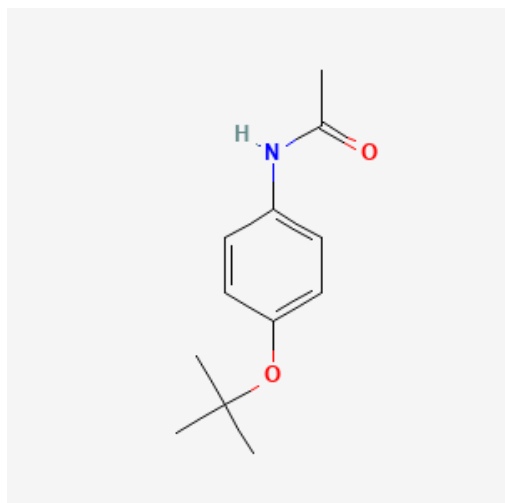
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Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **Butacetin** (also known as N-(4-(tert-butoxy)phenyl)acetamide).

**Butacetin** is an organic compound with analgesic properties. Understanding its molecular structure is crucial for drug development and quality control. NMR spectroscopy is a powerful analytical technique for elucidating the structure and purity of small molecules like **Butacetin**. These notes provide key NMR data and a comprehensive experimental protocol for its analysis.

## Chemical Structure of Butacetin

IUPAC Name: N-(4-(tert-butoxy)phenyl)acetamide Molecular Formula: C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub> Structure:



## Quantitative NMR Data

The following tables summarize the predicted <sup>13</sup>C NMR chemical shifts for **Butacetin**. At the time of this writing, detailed experimental <sup>1</sup>H NMR data with assigned coupling constants were not readily available in the public domain.

**Table 1: <sup>13</sup>C NMR Chemical Shift Data for Butacetin**

Atom Number	Chemical Shift (δ) in ppm
1	168.5
2	24.1
3	131.6
4, 8	121.5
5, 7	120.9
6	154.6
9	78.6
10, 11, 12	28.9

Note: The chemical shifts are predicted and may vary slightly from experimental values depending on the solvent and other experimental conditions.

## Experimental Protocols

This section outlines a standard operating procedure for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Butacetin**.

### Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of high-purity **Butacetin** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR analysis.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for non-polar to moderately polar compounds like **Butacetin**. Other potential solvents include DMSO- $d_6$  or Acetone- $d_6$ . The choice of solvent can affect chemical shifts.
- **Dissolution:** Dissolve the weighed **Butacetin** sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is between 4.0 and 4.5 cm.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.
- **Filtering (If Necessary):** If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

### NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

$^1\text{H}$  NMR Spectroscopy:

- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- **Temperature:** 298 K (25 °C).

- Spectral Width (SW): -2 to 12 ppm.
- Acquisition Time (AQ): 3-4 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- Number of Scans (NS): 8-16 scans.
- Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

#### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Spectral Width (SW): 0 to 220 ppm.
- Acquisition Time (AQ): 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds.
- Number of Scans (NS): 1024 or more, depending on the sample concentration.
- Receiver Gain (RG): Adjust automatically.

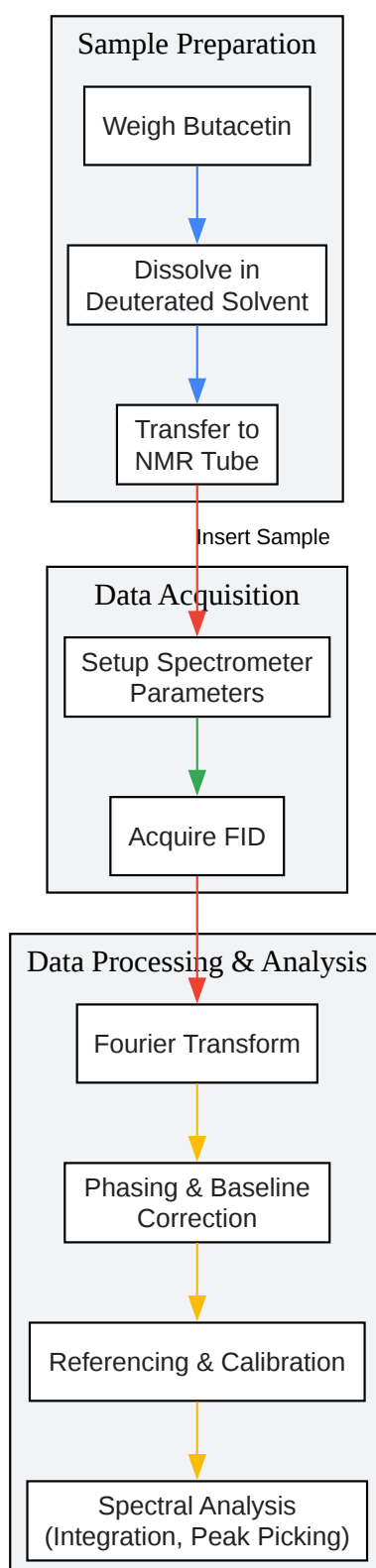
## Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for <sup>1</sup>H and 1-2 Hz for <sup>13</sup>C) to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or the TMS signal to 0.00 ppm.
- Integration and Peak Picking: Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative number of protons. For both  $^1\text{H}$  and  $^{13}\text{C}$  spectra, pick the peaks to identify their chemical shifts.

## Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of **Butacetin**.



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Caption: Workflow for NMR analysis of **Butacetin**.

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